2-Chloro-3-fluoroisonicotinic acid
Overview
Description
2-Chloro-3-fluoroisonicotinic acid is an organic compound with the molecular formula C6H3ClFNO2 It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 2 and 3 of the pyridine ring are replaced by chlorine and fluorine atoms, respectively
Mechanism of Action
Target of Action
2-Chloro-3-fluoroisonicotinic acid is an organic compound that has been reported to be used in the preparation of ADP receptor antagonists . These antagonists are a class of antiplatelet agents, which prevent blood clotting by inhibiting platelet aggregation .
Mode of Action
As an adp receptor antagonist, it likely works by binding to the adp receptors on platelets, thereby inhibiting the activation and aggregation of these cells .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to platelet activation and aggregation. By blocking the ADP receptors, this compound can disrupt the signaling pathways that lead to platelet activation, preventing the formation of blood clots .
Result of Action
The primary result of the action of this compound is the prevention of platelet aggregation, which can reduce the risk of thrombosis or blood clot formation . This can be beneficial in conditions where there is a high risk of clot formation, such as in certain cardiovascular diseases.
Biochemical Analysis
Biochemical Properties
2-Chloro-3-fluoroisonicotinic acid plays a significant role in biochemical reactions, particularly in the synthesis of ADP receptor antagonists, which are used as antiplatelet drugs . The compound interacts with various enzymes and proteins, including those involved in the metabolic pathways of pyridine derivatives. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the active sites of enzymes.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of specific receptors and enzymes. For instance, it can inhibit the ADP receptor on platelets, thereby preventing platelet aggregation . This inhibition can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function and viability.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to specific biomolecules, leading to enzyme inhibition or activation. The compound can form covalent bonds with the active sites of enzymes, thereby altering their activity. This binding can result in changes in gene expression, as the inhibition of key enzymes can lead to downstream effects on transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light or extreme pH levels . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro studies where prolonged exposure can lead to significant changes in cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit platelet aggregation without causing significant adverse effects. At higher doses, it can lead to toxicity, including liver and kidney damage . These threshold effects highlight the importance of careful dosage management in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to pyridine derivatives. It interacts with enzymes such as cytochrome P450, which are involved in its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues can influence its activity and effectiveness, particularly in targeted therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its effectiveness in inhibiting specific enzymes or receptors, thereby modulating cellular processes at a more precise level.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-3-fluoroisonicotinic acid can be synthesized from 2-chloro-3-fluoropyridine. The synthetic route involves the reaction of 2-chloro-3-fluoropyridine with a strong base and dry ice (solid carbon dioxide). The reaction is typically carried out under an inert atmosphere, such as nitrogen, at low temperatures (around -78°C). The steps are as follows:
- Dissolve 2-chloro-3-fluoropyridine in anhydrous tetrahydrofuran (THF).
- Add a strong base, such as lithium diisopropylamide (LDA), to the solution.
- Cool the reaction mixture to -78°C and add dry ice.
- Allow the reaction to proceed, then quench with water and adjust the pH with hydrochloric acid.
- Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate the solution.
- Recrystallize the solid residue from ethyl acetate to obtain pure this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-fluoroisonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form derivatives or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products:
Substitution Products: Derivatives with different functional groups replacing chlorine or fluorine.
Oxidation Products: Carboxylic acid derivatives or ketones.
Reduction Products: Alcohols or aldehydes.
Scientific Research Applications
2-Chloro-3-fluoroisonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the manufacture of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
- 2-Chloro-3-fluoropyridine-4-carboxylic acid
- 2-Chloro-3-fluoro-4-pyridinecarboxylic acid
- 2-Chloro-3-fluoro-4-aminopyridine
Comparison: 2-Chloro-3-fluoroisonicotinic acid is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits different substitution patterns and electronic effects, making it a valuable compound for specific applications in drug development and chemical synthesis .
Properties
IUPAC Name |
2-chloro-3-fluoropyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO2/c7-5-4(8)3(6(10)11)1-2-9-5/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNWBLRKHOVSEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30978602 | |
Record name | 2-Chloro-3-fluoropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30978602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
628691-93-0 | |
Record name | 2-Chloro-3-fluoropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30978602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-3-fluoropyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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